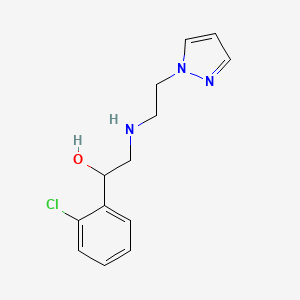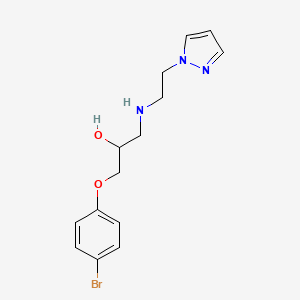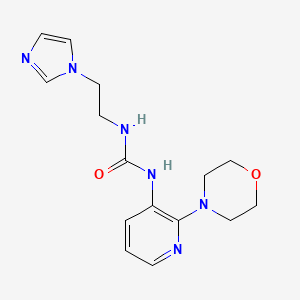
1-(4-Methylsulfonylphenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylsulfonylphenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol, also known as MPPE, is a synthetic compound with potential therapeutic applications. It belongs to the class of beta-adrenergic receptor antagonists, which are commonly used to treat cardiovascular diseases. MPPE has been the subject of scientific research due to its unique chemical structure and potential health benefits.
Mécanisme D'action
1-(4-Methylsulfonylphenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol acts as a beta-adrenergic receptor antagonist, which means it blocks the action of adrenaline and noradrenaline in the body. This results in a decrease in heart rate and blood pressure. 1-(4-Methylsulfonylphenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol also has antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
1-(4-Methylsulfonylphenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol has been shown to have a number of biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. 1-(4-Methylsulfonylphenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol also reduces the activity of the renin-angiotensin-aldosterone system, which regulates blood pressure and fluid balance in the body.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Methylsulfonylphenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It also has a well-defined mechanism of action and has been extensively studied in vitro and in vivo. However, there are also limitations to its use in lab experiments. 1-(4-Methylsulfonylphenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol has a low solubility in water, which can make it difficult to administer in certain experiments. It also has a short half-life, which may limit its effectiveness in some studies.
Orientations Futures
There are several future directions for research on 1-(4-Methylsulfonylphenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol. One area of interest is its potential use as a treatment for neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration of 1-(4-Methylsulfonylphenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol for these conditions. Another area of research is the development of new synthesis methods for 1-(4-Methylsulfonylphenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol that can improve its solubility and stability. Finally, more studies are needed to explore the full range of biochemical and physiological effects of 1-(4-Methylsulfonylphenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 1-(4-Methylsulfonylphenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol involves a multi-step process that starts with the reaction of 4-methylsulfonylphenyl hydrazine with ethyl 2-chloroacetate to form 4-methylsulfonylphenyl hydrazine acetate. This intermediate product is then reacted with 3-(1-pyrazol-1-ylpropan-2-ylamino)propan-1-ol to form 1-(4-Methylsulfonylphenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol. The final product is obtained through purification and isolation steps.
Applications De Recherche Scientifique
1-(4-Methylsulfonylphenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol has been studied extensively for its potential therapeutic applications. It has been found to have a significant effect on the cardiovascular system, specifically in reducing blood pressure and heart rate. 1-(4-Methylsulfonylphenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol has also been shown to have neuroprotective properties, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
1-(4-methylsulfonylphenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S/c1-12(11-18-9-3-8-17-18)16-10-15(19)13-4-6-14(7-5-13)22(2,20)21/h3-9,12,15-16,19H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOJXUHRGXPQFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC=N1)NCC(C2=CC=C(C=C2)S(=O)(=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylsulfonylphenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile hydrochloride](/img/structure/B7571793.png)





![2-[(3-Bromo-5-chloro-2-methoxyphenyl)sulfonylamino]-5-methylbenzoic acid](/img/structure/B7571843.png)
![2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B7571849.png)
![N-[2-(3-fluorophenoxy)ethyl]-4-(oxolan-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B7571855.png)
![2-[(3-cyano-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]propanamide](/img/structure/B7571856.png)
![5-[(4-bromophenyl)methyl-methylsulfamoyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B7571862.png)
![4-Ethyl-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid](/img/structure/B7571876.png)
![5-[(2-Methoxy-4-methylphenyl)sulfamoyl]thiophene-3-carboxylic acid](/img/structure/B7571880.png)
![3-(diethylsulfamoyl)-N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]benzamide](/img/structure/B7571885.png)